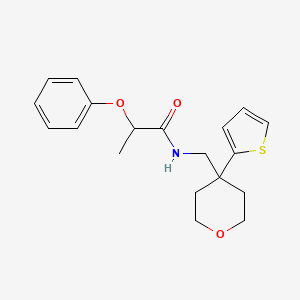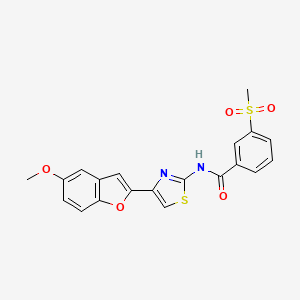![molecular formula C27H23ClN2O5 B2696730 N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide CAS No. 866590-59-2](/img/structure/B2696730.png)
N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinoline derivative. Quinolines are a class of organic compounds with a benzo-fused pyridine ring. This structure is present in many important molecules in biology and industry. The 6,7-dimethoxy substitution suggests that this compound might have been designed for a specific purpose, possibly as a pharmaceutical or as a ligand for metal ions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a quinoline ring with various substitutions. The 6,7-dimethoxy groups would likely make the molecule more electron-rich, and the 4-methylbenzoyl group could add steric bulk .Chemical Reactions Analysis
As a quinoline derivative, this compound might participate in similar reactions to other quinolines. These could include electrophilic aromatic substitution, nucleophilic aromatic substitution, or coordination to metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. The presence of the methoxy groups could increase its solubility in organic solvents, while the aromatic rings could allow for pi-stacking interactions .Aplicaciones Científicas De Investigación
Antitumor Activity
One notable area of application is in the development of antitumor agents. Research has shown that certain derivatives related to N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide demonstrate significant antitumor activity. These compounds have been synthesized and evaluated for their effectiveness against various cancer cell lines, showing promising broad-spectrum antitumor activity. This includes compounds with selective activities toward CNS, renal, and breast cancer cell lines, as well as leukemia cell lines. Molecular docking studies further support these findings, indicating a potential mechanism of action through the inhibition of specific kinases associated with cancer progression (Al-Suwaidan et al., 2016).
Antiviral Effects
Another significant application is in antiviral research. Derivatives of this compound have been synthesized and evaluated for their therapeutic efficacy in treating Japanese encephalitis. The studies revealed significant antiviral and antiapoptotic effects, showing a decrease in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008).
Analgesic and Anti-Inflammatory Activities
The compound and its derivatives have also been evaluated for their analgesic and anti-inflammatory activities. Studies involving cyclocondensation reactions to synthesize related compounds have shown significant effects in pain relief and inflammation reduction, comparable to standard drugs like sodium metamizole. This highlights its potential application in developing new pain management and anti-inflammatory therapies (Yusov et al., 2019).
Antimicrobial Properties
Research into the antimicrobial properties of this compound derivatives has shown that these compounds possess significant activity against various bacteria and fungi. This suggests their potential use in developing new antimicrobial agents to combat infectious diseases (Desai et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-16-4-6-17(7-5-16)26(32)21-14-30(15-25(31)29-19-10-8-18(28)9-11-19)22-13-24(35-3)23(34-2)12-20(22)27(21)33/h4-14H,15H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRJUKHJFRTDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2696661.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2696664.png)



